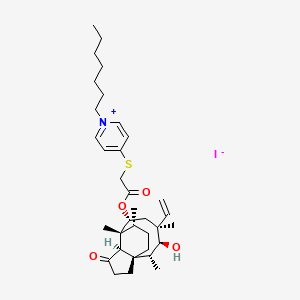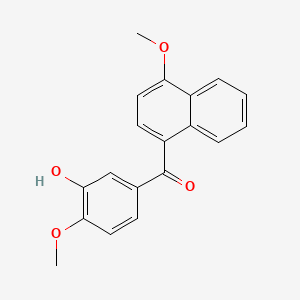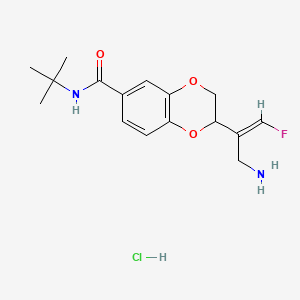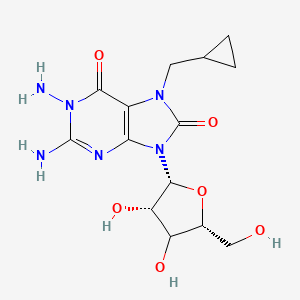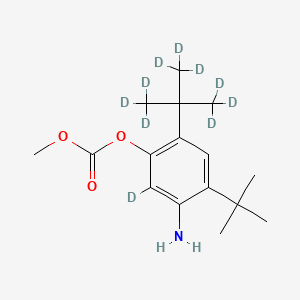
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is a deuterated derivative of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 typically involves the introduction of deuterium into the parent compound, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent, such as methanol or ethanol, and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent introduction of deuterium. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s stability and reactivity, leading to different kinetic isotope effects. This can affect the rate of chemical reactions and the formation of intermediates, providing valuable insights into reaction mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-di-tert-butylphenyl methyl carbonate: The non-deuterated parent compound.
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate: Another derivative used in similar applications.
Uniqueness
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is unique due to the presence of deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research.
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
289.44 g/mol |
IUPAC Name |
[3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3/i4D3,5D3,6D3,9D |
InChI Key |
NEMQZDZEKFZZJT-RUYWXRBOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


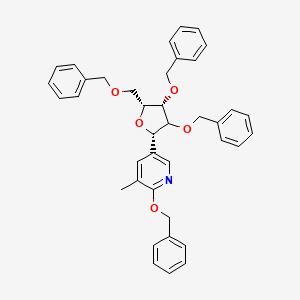
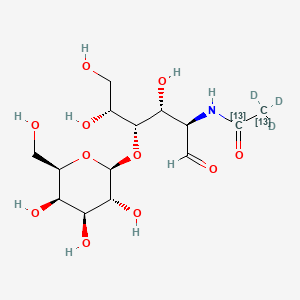
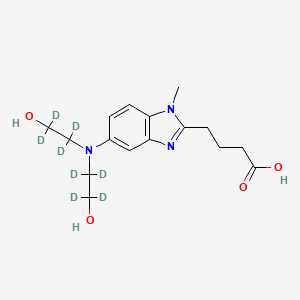
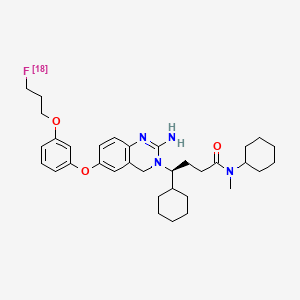
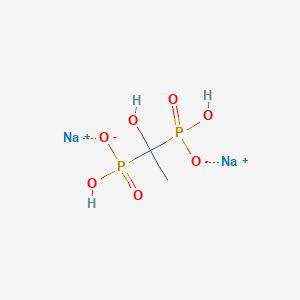

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
